molecular formula C9H9ClF2N2O B2930378 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea CAS No. 2169031-53-0

1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea

Cat. No. B2930378
CAS RN: 2169031-53-0
M. Wt: 234.63
InChI Key: FRCKXHFYHLHLSZ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea, also known as chloroethyl-difluorophenylurea (CDPFU), is an organofluorine compound that has been used in a variety of laboratory experiments. It is a colorless solid that is soluble in organic solvents and is produced by the reaction of 2-chloroethylchloride with 3,5-difluorophenyl isocyanate. CDPFU has been used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. In addition, CDPFU has been studied for its potential application in the fields of scientific research, biochemistry, and physiology.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structure Insights : The study by Yan et al. (2007) on a similar compound, 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, provides insights into the molecular conformation and crystal packing of these compounds. The 2-chloro-3,5-difluorophenyl ring is almost coplanar with the urea group, indicating potential interaction sites for further chemical modifications or biological interactions (Yan et al., 2007).

Anion Coordination Chemistry

  • Oxo-anion Binding : The anion coordination chemistry of protonated urea-based ligands has been explored by Wu et al. (2007), demonstrating the urea's ability to bind inorganic oxo-acids through hydrogen bond motifs. This characteristic could be harnessed in designing urea derivatives for specific anion binding applications in environmental or biochemical contexts (Wu et al., 2007).

Interaction with Fluoride Ions

  • Fluoride Ion Interactions : A study by Boiocchi et al. (2004) highlighted the nature of urea-fluoride interactions, demonstrating both hydrogen bonding and definitive proton transfer with fluoride ions. This interaction suggests the potential for using urea derivatives in fluoride ion sensing or sequestration applications (Boiocchi et al., 2004).

properties

IUPAC Name

1-(2-chloroethyl)-3-(3,5-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2N2O/c10-1-2-13-9(15)14-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCKXHFYHLHLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea

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